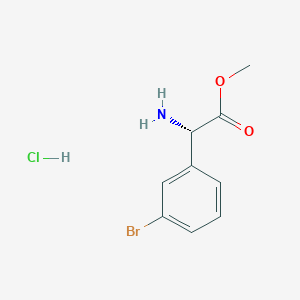![molecular formula C8H11FO2 B6279906 6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715119-75-6](/img/no-structure.png)
6-fluorospiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorospiro[3.3]heptane-2-carboxylic acid (6-FSHA) is an organic compound that has been investigated in recent years as a potential therapeutic agent. 6-FSHA is a member of the spirocyclic family of compounds, which are characterized by the presence of a spiro-ring structure. 6-FSHA has been studied for its potential to act as an inhibitor of enzymes, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an inhibitor of enzymes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and has been used to study the effects of acetylcholinesterase inhibition. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-inflammatory effects in animal models of inflammation. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an anticancer agent, and has been found to have anti-tumor effects in animal models of cancer.
Wirkmechanismus
6-fluorospiro[3.3]heptane-2-carboxylic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is reversible, meaning that the enzyme can be reactivated once the inhibitor is removed. 6-fluorospiro[3.3]heptane-2-carboxylic acid also has anti-inflammatory and anti-tumor effects, although the exact mechanisms of these effects are not yet fully understood.
Biochemical and Physiological Effects
6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In animal models, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have anti-inflammatory effects, as well as anti-tumor effects. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been found to reduce the levels of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
6-fluorospiro[3.3]heptane-2-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to be an effective inhibitor of enzymes, and has been found to have anti-inflammatory and anti-tumor effects. However, 6-fluorospiro[3.3]heptane-2-carboxylic acid also has some limitations. For example, it has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have some toxic effects in animal models, including hepatotoxicity and nephrotoxicity.
Zukünftige Richtungen
The potential future directions for 6-fluorospiro[3.3]heptane-2-carboxylic acid research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential toxic effects. In addition, further research is needed to determine the effects of 6-fluorospiro[3.3]heptane-2-carboxylic acid on other enzymes and pathways, as well as its potential to act as an adjuvant in combination therapies. Finally, further research is needed to determine the optimal dosage and formulation of 6-fluorospiro[3.3]heptane-2-carboxylic acid for therapeutic use.
Synthesemethoden
6-fluorospiro[3.3]heptane-2-carboxylic acid is synthesized through a process called the Pictet-Spengler reaction. This reaction involves the reaction of a tetrahydroisoquinoline derivative with an aldehyde or ketone, followed by a reaction with a sodium hydroxide solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and produces an intermediate that is then hydrolyzed to yield 6-fluorospiro[3.3]heptane-2-carboxylic acid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptane-2-carboxylic acid involves the introduction of a fluorine atom onto a spiro[3.3]heptane ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Spiro[3.3]heptane", "Fluorine gas", "Sodium iodide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Spiro[3.3]heptane is reacted with fluorine gas in the presence of sodium iodide and sodium hydride to yield 6-fluorospiro[3.3]heptane.", "The resulting compound is then treated with carbon dioxide in diethyl ether to form the corresponding carboxylic acid intermediate.", "The carboxylic acid intermediate is then esterified with methanol and chloroacetic acid to yield the final product, 6-fluorospiro[3.3]heptane-2-carboxylic acid." ] } | |
CAS-Nummer |
2715119-75-6 |
Produktname |
6-fluorospiro[3.3]heptane-2-carboxylic acid |
Molekularformel |
C8H11FO2 |
Molekulargewicht |
158.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




